Pamabrom
Overview
Description
Pamabrom is a diuretic, often referred to as a water pill . It works by increasing urination . It is used to treat bloating, swelling, feelings of fullness, and other signs of water weight gain related to menstrual symptoms . The active diuretic ingredient in pamabrom is 8-bromotheophylline and it also contains aminoisobutanol .
Molecular Structure Analysis
The molecular formula of Pamabrom is C11H18BrN5O3 . It has an average mass of 348.196 Da and a monoisotopic mass of 347.059296 Da .
Chemical Reactions Analysis
Pamabrom has been found to degrade sufficiently in acidic, alkali, and oxidative conditions, but less degradation was found in thermal and photolytic conditions .
Physical And Chemical Properties Analysis
Pamabrom is a white crystalline powder that is soluble in water and methanol . Its molecular formula is C11H18BrN5O3 and it has a molar mass of 348.20 g/mol .
Scientific Research Applications
Antinociceptive Properties
Pamabrom has been studied for its antinociceptive effects. Research by Ortiz et al. (2022) explored the local antinociception induced by pamabrom, suggesting that it could activate the opioid receptor-nitric oxide-cGMP-K+ channels pathway to produce peripheral antinociception in formalin tests. This indicates potential applications of pamabrom in pain management, especially in treating conditions like premenstrual syndrome and primary dysmenorrhea where pain relief is a critical component (Ortiz et al., 2022).
Analytical Methods Development
Considerable research has been conducted on developing analytical methods for the quantification and detection of pamabrom. Patel et al. (2019) developed a 1st order derivative spectroscopic method for quantitative analysis of pamabrom. This method plays a crucial role in ensuring the quality and dosage accuracy of pamabrom in pharmaceutical preparations (Patel et al., 2019). Similarly, Shah et al. (2014) focused on the development of a validated RP-HPLC method for determining pamabrom in tablets, highlighting its stability and reliability for pharmaceutical analysis (Shah et al., 2014).
Pharmacokinetic Studies
Investigations on the pharmacokinetics of pamabrom have been conducted to understand its behavior in the human body. Liao Jian-chun et al. (2010) studied the pharmacokinetics of pamabrom in compound acetaminophen and pamabrom tablets in healthy female volunteers, providing insights into its absorption, distribution, metabolism, and excretion (Liao Jian-chun et al., 2010).
Photoacoustic Microscopy Applications
While not directly related to pamabrom, the field of photoacoustic microscopy (PAM) offers an interesting perspective on potential research applications. Strohm et al. (2016) discussed high-resolution PAM and its applications in biomedicine, indicating the versatility of PAM in detailed imaging at the cellular level (Strohm et al., 2016).
Safety And Hazards
Pamabrom is harmful if swallowed . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling Pamabrom . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2-amino-2-methylpropan-1-ol;8-bromo-1,3-dimethyl-7H-purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2.C4H11NO/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;1-4(2,5)3-6/h1-2H3,(H,9,10);6H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOTUUBRFJHZQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209397 | |
Record name | Pamabrom [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pamabrom | |
CAS RN |
606-04-2 | |
Record name | Pamabrom | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pamabrom [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pamabrom [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAMABROM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA8U0KJM72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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